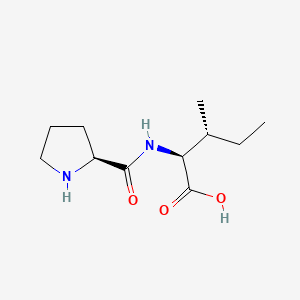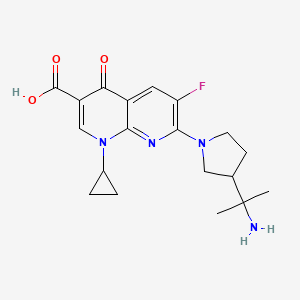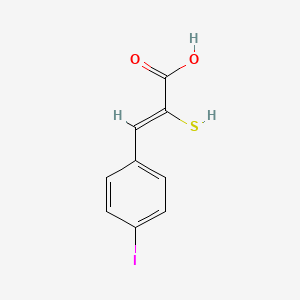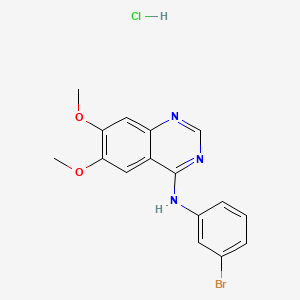
Prolylisoleucine
Vue d'ensemble
Description
Prolylisoleucine is a dipeptide formed from L-proline and L-isoleucine residues . It has a role as a metabolite .
Molecular Structure Analysis
Prolylisoleucine has a molecular formula of C11H20N2O3 . It contains a total of 36 bonds, including 16 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 five-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic secondary amide, 1 aliphatic secondary amine, 1 hydroxyl group .Physical And Chemical Properties Analysis
Prolylisoleucine has a molecular weight of 228.29 g/mol . It contains a total of 36 bonds, including 16 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 five-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic secondary amide, 1 aliphatic secondary amine, 1 hydroxyl group .Applications De Recherche Scientifique
Pharmaceutical Industry
Prolylisoleucine, as a derivative of hydroxyproline, has potential applications in the pharmaceutical industry . Hydroxyproline is an industrially important compound with applications in the pharmaceutical industry . It’s used as an intermediate for pharmaceutical synthesis . For example, trans-4-hydroxy-l-proline has been used for synthesizing N-acetyl-trans-4-l-hydroxyproline (oxaceprol), an anti-inflammatory agent .
Nutrition Industry
Hydroxyproline, and by extension Prolylisoleucine, is recognized for its applications in the nutrition industry . It’s a key component in many dietary supplements due to its health benefits.
Cosmetic Industry
The cosmetic industry also benefits from the use of Prolylisoleucine. Hydroxyproline is known to have applications in the cosmetic industry , and Prolylisoleucine, being a derivative, could potentially have similar uses.
Biochemistry
In the field of biochemistry, hydroxyprolines, including Prolylisoleucine, are used widely . They are l-proline derivatives hydroxylated at C3 or C4 with different enantioselectivities .
Food Production
Hydroxyprolines have been widely used in food production . As a derivative of hydroxyproline, Prolylisoleucine could potentially have applications in this field as well.
Microbial and Enzymatic Processes
Recent advances in microbial and enzymatic processes have developed practical production strategies for various hydroxyprolines . Proline hydroxylases serve as powerful tools for selective l-proline hydroxylation . Engineered Escherichia coli are a robust platform for hydroxyproline production .
Synthesis of Various Drugs
Hydroxyprolines are heavily involved in many secondary metabolic pathways for the biosynthesis of various drugs . They are used in the synthesis of chemotherapeutic actinomycin, antifungal echinocandin, antibiotic etamycin, and anti-inflammatory oxaceprol .
Mécanisme D'action
Target of Action
Prolylisoleucine, also known as H-Pro-Ile-OH, is a dipeptide composed of proline and isoleucine . The primary target of this compound is the angiotensin-converting enzyme (ACE) . ACE plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body .
Biochemical Pathways
The inhibition of ACE by Prolylisoleucine impacts the renin-angiotensin system. By preventing the formation of angiotensin II, it reduces vasoconstriction and decreases the release of aldosterone, a hormone that promotes sodium and water retention. These actions collectively result in the lowering of blood pressure .
Pharmacokinetics
It may be metabolized by peptidases and excreted in the urine .
Result of Action
The primary result of Prolylisoleucine’s action is the reduction of blood pressure . By inhibiting ACE and disrupting the renin-angiotensin system, it helps to relax and widen blood vessels, thereby lowering blood pressure. This can be beneficial in conditions such as hypertension .
Propriétés
IUPAC Name |
(2S,3S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-3-7(2)9(11(15)16)13-10(14)8-5-4-6-12-8/h7-9,12H,3-6H2,1-2H3,(H,13,14)(H,15,16)/t7-,8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYROESYHWUPBP-CIUDSAMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Prolylisoleucine | |
CAS RN |
51926-51-3 | |
| Record name | L-Prolyl-L-isoleucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51926-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (2R)-2-[[(2S,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]amino]-3-[[(2S)-2-(morpholin-4-ylsulfonylamino)-3-phenylpropanoyl]amino]-3-oxopropanoate](/img/structure/B1679096.png)
![(2S,4S,5S)-N-butyl-6-cyclohexyl-4-hydroxy-5-[[(2S)-2-[[(2S)-2-(morpholin-4-ylsulfonylamino)-3-phenylpropanoyl]amino]pent-4-enoyl]amino]-2-propan-2-ylhexanamide](/img/structure/B1679097.png)
![4-[[(1R)-2-[[(2R)-3-(2,3-Dihydro-1H-indol-3-yl)-2-methyl-2-[[(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol](/img/no-structure.png)
![(3S)-3-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-phenylbutanoic acid](/img/structure/B1679099.png)
![(E)-4-[[(1R)-2-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-1-phenylethyl]amino]-4-oxobut-2-enoic acid](/img/structure/B1679100.png)

![7-[3-(1-Aminoethyl)pyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1679103.png)
![(3S)-3-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-(4-aminophenyl)butanoic acid](/img/structure/B1679104.png)
![6,11-Dihydro[1]benzothiopyrano[4,3-b]indole](/img/structure/B1679109.png)




